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Compound of Interest

Compound Name: ZINC05007751

Cat. No.: B1683637 Get Quote

COMPOUND IDENTIFICATION

ZINC ID ZINC05007751

CAS Number 591239-68-8[1]

Molecular Formula C₁₈H₁₂N₂O₃[1]

Molecular Weight 304.3 g/mol

IUPAC Name

(5Z)-2-hydroxy-4-methyl-6-oxo-5-[(5-

phenylfuran-2-yl)methylidene]-5,6-

dihydropyridine-3-carbonitrile

Introduction
ZINC05007751 is a small molecule inhibitor of the NIMA-related kinase 6 (NEK6), a

serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during

mitosis.[2] Overexpression of NEK6 has been implicated in the pathogenesis of various human

cancers, making it an attractive therapeutic target. ZINC05007751 has demonstrated potent

and selective inhibitory activity against NEK6, leading to antiproliferative effects in cancer cell

lines and synergistic activity with established chemotherapeutic agents. This technical guide

provides a comprehensive overview of the available data on ZINC05007751, including its

biochemical activity, effects on cancer cells, and detailed experimental protocols.
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Biochemical Activity and Selectivity
ZINC05007751 is a potent inhibitor of NEK6 with a reported half-maximal inhibitory

concentration (IC₅₀) of 3.4 µM.[2][3] The compound exhibits high selectivity for NEK6, with no

significant activity observed against other NEK family members such as NEK1, NEK2, NEK7,

and NEK9.

Table 1: Kinase Inhibitory Activity of ZINC05007751

Kinase IC₅₀ (µM)

NEK6 3.4

NEK1 Not significant

NEK2 Not significant

NEK7 Not significant

NEK9 Not significant

Antiproliferative Activity
ZINC05007751 has been shown to inhibit the growth of a panel of human cancer cell lines with

IC₅₀ values generally below 100 µM.

Table 2: Antiproliferative Activity of ZINC05007751 in Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)

MDA-MB-231 Breast Cancer < 100

PEO1 Ovarian Cancer < 100

NCI-H1299 Lung Cancer < 100

HCT-15 Colon Cancer < 100

Synergistic Effects with Chemotherapeutic Agents
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A significant finding is the synergistic effect of ZINC05007751 with conventional chemotherapy

drugs. In a BRCA2-mutated ovarian cancer cell line (PEO1), co-administration of

ZINC05007751 with cisplatin or paclitaxel resulted in a significant reduction of the IC₅₀ of these

agents. This suggests that inhibiting NEK6 could be a valuable strategy to overcome

chemotherapy resistance.

Mechanism of Action and Signaling Pathways
NEK6 is a key regulator of mitotic events. Its inhibition by ZINC05007751 leads to defects in

mitotic progression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
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NEK6 signaling pathway and the inhibitory action of ZINC05007751.

Experimental Protocols
NEK6 Kinase Assay
This protocol is designed to measure the in vitro inhibitory activity of ZINC05007751 against

NEK6.

Materials:

Recombinant human NEK6 enzyme

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM

MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

ATP

Substrate (e.g., Myelin Basic Protein, MBP)

ZINC05007751 (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

96-well plates

Procedure:

Prepare serial dilutions of ZINC05007751 in kinase assay buffer. The final DMSO

concentration should be kept constant across all wells (e.g., 1%).

In a 96-well plate, add the kinase assay buffer, the substrate (MBP), and ATP to each well.

Add the diluted ZINC05007751 or vehicle (DMSO) to the respective wells.

Initiate the kinase reaction by adding the recombinant NEK6 enzyme to each well.

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
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Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay Kit according to the manufacturer's instructions.

Calculate the percentage of kinase inhibition for each concentration of ZINC05007751 and

determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)
This protocol is used to determine the antiproliferative effect of ZINC05007751 on cancer cell

lines.

Materials:

Human cancer cell lines (e.g., MDA-MB-231, PEO1)

Complete cell culture medium

ZINC05007751 (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well plates

Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with serial dilutions of ZINC05007751 or vehicle control (DMSO).

Incubate the cells for a specified period (e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

convert MTT into formazan crystals.

Add the solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment condition relative to the vehicle

control and determine the IC₅₀ value.

Cell Cycle Analysis
This protocol is used to investigate the effect of ZINC05007751 on cell cycle distribution.

Materials:

Human cancer cell lines

Complete cell culture medium

ZINC05007751 (dissolved in DMSO)

Phosphate-buffered saline (PBS)

70% cold ethanol

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells in culture dishes and treat them with ZINC05007751 or vehicle control for a

specified time (e.g., 24, 48 hours).

Harvest the cells by trypsinization and wash them with PBS.

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C

for at least 2 hours.

Wash the fixed cells with PBS to remove the ethanol.

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for

30 minutes.
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Analyze the stained cells using a flow cytometer to determine the percentage of cells in

G0/G1, S, and G2/M phases of the cell cycle.
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Workflow for the in vitro evaluation of ZINC05007751.

Conclusion
ZINC05007751 is a valuable research tool for studying the role of NEK6 in cell cycle regulation

and oncology. Its potent and selective inhibitory activity, coupled with its demonstrated

antiproliferative and synergistic effects, makes it a promising lead compound for the

development of novel anticancer therapies. The experimental protocols provided in this guide

offer a foundation for researchers to further investigate the therapeutic potential of

ZINC05007751 and other NEK6 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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